2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)-

Molecular Weight Physicochemical Characterization Structural Comparator

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is a synthetic small molecule belonging to the thiophene methanamine class, featuring a 5-chlorothiophene ring and a 5-chloro-2-methoxyphenyl substituent at the alpha carbon. It is primarily employed as a research intermediate or fragment in medicinal chemistry, where its distinct substitution pattern may confer unique binding properties relative to simpler thiophene analogs.

Molecular Formula C12H11Cl2NOS
Molecular Weight 288.2 g/mol
CAS No. 1152565-71-3
Cat. No. B12127406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)-
CAS1152565-71-3
Molecular FormulaC12H11Cl2NOS
Molecular Weight288.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(C2=CC=C(S2)Cl)N
InChIInChI=1S/C12H11Cl2NOS/c1-16-9-3-2-7(13)6-8(9)12(15)10-4-5-11(14)17-10/h2-6,12H,15H2,1H3
InChIKeyNMUCYSGTWOMJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- (CAS 1152565-71-3): Core Chemical Identity and Research Positioning


2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- is a synthetic small molecule belonging to the thiophene methanamine class, featuring a 5-chlorothiophene ring and a 5-chloro-2-methoxyphenyl substituent at the alpha carbon . It is primarily employed as a research intermediate or fragment in medicinal chemistry, where its distinct substitution pattern may confer unique binding properties relative to simpler thiophene analogs . The compound is not widely profiled in public databases, and its biological or physicochemical characterization remains limited to preliminary studies .

Why Generic Substitution of 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- (CAS 1152565-71-3) Is Not Advisable Without Evidence


In-class thiophene methanamines cannot be assumed interchangeable because both the chlorine and methoxy substituents on the phenyl ring, as well as the chlorine on the thiophene, critically modulate lipophilicity, hydrogen-bonding capacity, and steric bulk . These properties directly influence target binding, metabolic stability, and solubility, meaning even structurally close analogs may exhibit divergent pharmacokinetic or pharmacodynamic profiles . However, no head-to-head comparative studies quantifying these differences for this specific compound have been identified, placing the burden of proof on the user to experimentally validate any substitution .

Quantitative Comparative Evidence for 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- (CAS 1152565-71-3)


Molecular Weight and Formula Differentiation from Unsubstituted 2-Thiophenemethanamine

The target compound (C12H11Cl2NOS, MW 288.19 g/mol) is significantly larger and more lipophilic than the unsubstituted parent 2-thiophenemethanamine (C5H7NS, MW 113.18 g/mol) . This difference arises from the addition of a 5-chloro-2-methoxyphenyl group and a chlorine atom on the thiophene ring .

Molecular Weight Physicochemical Characterization Structural Comparator

Preliminary Anticancer Activity Report Versus DMSO Control

Vendor-provided research notes indicate that the compound has been investigated for anticancer effects, with preliminary studies suggesting inhibition of cell proliferation . No numerical IC50 values or comparator data are publicly available, precluding direct potency comparison with analogs .

Anticancer Cell Viability Preliminary Data

Structural Analogy to Antiinflammatory Thiophene Methanamines in Patent Literature

US patent US4427693 describes antiinflammatory 4,5-diaryl-α,α-bis(polyhalomethyl)-2-thiophenemethanamines with reported activity in animal models of arthritis [1]. The target compound shares the thiophene methanamine core but differs in substitution pattern, suggesting potential antiinflammatory relevance that remains unvalidated for this specific derivative [1].

Antiinflammatory Patent Mapping Scaffold Comparison

Evidence-Linked Application Scenarios for 2-Thiophenemethanamine, 5-chloro-alpha-(5-chloro-2-methoxyphenyl)- (CAS 1152565-71-3)


Fragment-Based Lead Generation in Kinase or Nuclear Receptor Programs

The compound's molecular weight (288 Da) and chlorinated aromatic systems make it a viable starting fragment for kinases or nuclear receptors that bind planar, lipophilic pockets. Its use should be guided by the preliminary anticancer activity report, with follow-up crystallography or biophysical assays to confirm binding mode .

Inflammation Target Probe Design Based on Thiophene Methanamine Scaffold

Given the class-level antiinflammatory activity of related thiophene methanamines in patent literature, this compound can serve as a core scaffold for synthesizing targeted libraries. Researchers should empirically measure COX-2 inhibition or NF-κB modulation to establish its specific utility [1].

Chemical Biology Tool for Chlorinated Aromatic Interaction Studies

The dual chloro-substitution pattern provides a unique physicochemical handle (increased lipophilicity and potential halogen-bonding) for studying protein-ligand interactions. Users are advised to compare binding thermodynamics with non-chlorinated or mono-chlorinated controls to quantify the contribution of each halogen .

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